

Commercial Sources and Technical Guide for 23:0 Phosphatidylcholine (PC) Powder

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An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 23:0 Phosphatidylcholine (PC), also known by its systematic name 1,2-ditricosanoyl-sn-glycero-3-phosphocholine. Due to its synthetic nature and rarity in biological systems, **23:0 PC** serves as an invaluable tool in lipidomics research and for the formulation of model membranes. This document details its commercial availability, physicochemical properties, and provides in-depth experimental protocols for its primary applications.

Commercial Availability

23:0 PC is a specialty lipid available as a powder from several reputable commercial suppliers. The primary form offered is a high-purity powder, ensuring its suitability for sensitive analytical and biophysical applications. Below is a summary of key commercial sources.



Supplier	Product Name	Purity	Format	Storage
Avanti Polar Lipids (distributed by Sigma-Aldrich)	23:0 PC, 1,2- ditricosanoyl-sn- glycero-3- phosphocholine	>99% (TLC)	Powder	-20°C
Blue Tiger Scientific	1,2- Ditricosanoyl-sn- glycero-3- phosphocholine (23:0 PC)	High Purity	Powder	-20°C

Physicochemical Properties

The well-defined chemical structure of **23:0 PC** makes it an excellent standard for various applications. Its properties are summarized in the table below.[1]

Property	Value	
Systematic Name	1,2-ditricosanoyl-sn-glycero-3-phosphocholine	
Synonym	PC(23:0/23:0)	
Molecular Formula	C54H108NO8P	
Molecular Weight	930.41 g/mol	
CAS Number	112241-60-8	
Appearance	White to off-white powder	
Purity	>99%	
Storage Temperature	-20°C	

Core Applications and Experimental Protocols

The primary applications of **23:0 PC** powder are as a non-endogenous internal standard in lipidomics and as a structural component in the preparation of liposomes for biophysical



studies and drug delivery research.

23:0 PC as a Non-Endogenous Internal Standard in Lipidomics

In mass spectrometry-based lipidomics, accurate quantification of lipid species is crucial. **23:0 PC** is an ideal internal standard because it is not naturally present in most biological samples. Its addition to a sample at a known concentration allows for the normalization of extraction efficiency and ionization response, leading to more accurate quantification of endogenous lipids.

This protocol outlines a general procedure for the extraction of lipids from a biological sample (e.g., plasma, cell culture) using a modified Folch method with **23:0 PC** as an internal standard.

- Preparation of Internal Standard Stock Solution:
 - Prepare a stock solution of 23:0 PC powder in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v), at a concentration of 1 mg/mL.
 - Store the stock solution at -20°C.
- Sample Preparation:
 - To a known volume or mass of the biological sample (e.g., 100 μL of plasma), add a
 precise amount of the 23:0 PC internal standard stock solution. The amount added should
 be within the linear range of detection of the mass spectrometer.
- Lipid Extraction (Modified Folch Method):
 - Add 20 volumes of a cold chloroform:methanol (2:1 v/v) mixture to the sample containing the internal standard.
 - Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and precipitation of proteins.
 - Incubate the mixture on ice for 30 minutes.

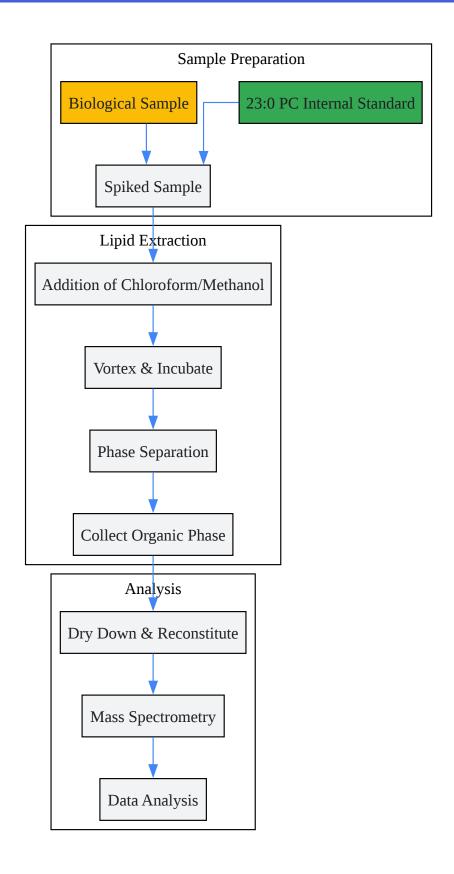
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- Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
- Vortex again for 1 minute and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
- Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
- Dry the extracted lipid phase under a stream of nitrogen gas.
- Reconstitute the dried lipid extract in a solvent compatible with the mass spectrometry analysis (e.g., methanol or isopropanol).
- Mass Spectrometry Analysis:
 - Analyze the lipid extract using a suitable mass spectrometer (e.g., LC-MS/MS).
 - Quantify the endogenous lipids by comparing their peak areas to the peak area of the 23:0
 PC internal standard.





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Caption: Workflow for using 23:0 PC as an internal standard in lipidomics.



Preparation of Liposomes Using 23:0 PC

23:0 PC is also used to prepare synthetic liposomes, which are valuable tools for studying membrane properties, protein-lipid interactions, and for developing drug delivery systems. The long, saturated acyl chains of **23:0 PC** result in liposomes with a high phase transition temperature and a rigid membrane structure.

This protocol describes the preparation of unilamellar vesicles (liposomes) using the thin-film hydration method followed by extrusion.

• Lipid Film Formation:

- Dissolve 23:0 PC powder in chloroform or a chloroform:methanol mixture in a roundbottom flask. If preparing mixed-lipid liposomes, co-dissolve the other lipids in the same solvent.
- Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
- Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

Hydration:

- Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline) preheated to a temperature above the phase transition temperature of 23:0 PC.
- Agitate the flask by gentle swirling or vortexing to disperse the lipid film and form multilamellar vesicles (MLVs).

Extrusion for Unilamellar Vesicles:

- To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
- Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
- Heat the extruder to a temperature above the phase transition temperature of the lipid.

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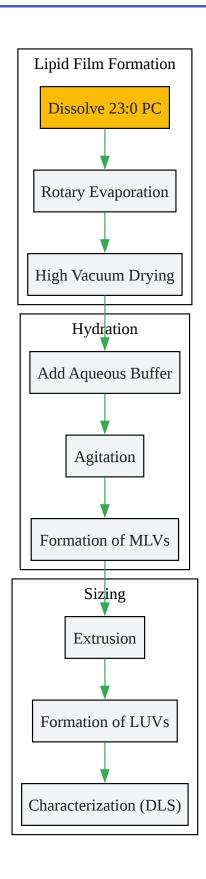


 Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) to form large unilamellar vesicles (LUVs).

Characterization:

- Characterize the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
- The concentration of the liposomes can be determined using a phosphate assay.





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Caption: Workflow for the preparation of liposomes using 23:0 PC.



Conclusion

23:0 Phosphatidylcholine is a high-purity, synthetic lipid that serves as a critical tool for researchers in lipidomics and membrane biophysics. Its non-endogenous nature makes it an excellent internal standard for accurate lipid quantification by mass spectrometry, while its well-defined physicochemical properties are advantageous for the creation of model membrane systems. The detailed protocols provided in this guide offer a starting point for the successful application of **23:0 PC** powder in a research setting.

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References

- 1. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
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